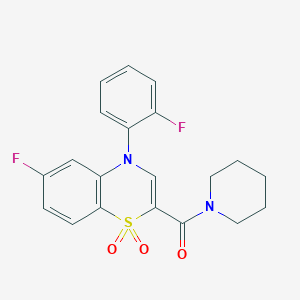

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate

Descripción general

Descripción

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 127572-58-1 . It has a molecular weight of 215.25 . The IUPAC name for this compound is this compound . It is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. The InChI key, which is a hashed version of the full InChI, is LZIPFRQBFFKOTK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 215.25 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Pyrrole Derivatives

Ethyl 4-phenyl-1H-pyrrole-2-carboxylate is involved in the synthesis of various pyrrole derivatives. A general synthesis method for 1H-pyrrole-2-carboxylic acid derivatives involves the reaction of 2H-azirines with enamines, producing 2,3- and 3,4-dihydropyrroles. This method yields compounds like ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate in moderate to high yields (Law et al., 1984).

Characterization and Properties

This compound derivatives have been characterized using spectroscopic techniques such as NMR, UV-Visible, and FT-IR. These studies, often combined with theoretical findings, provide insights into their structural and vibrational properties. For instance, a pyrrole-containing chalcone derivative was studied for its vibrational analysis and nonlinear optical properties (Singh et al., 2014).

Spiro Heterocyclization

Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, related to this compound, have been used in spiro heterocyclization reactions. These reactions produce complex structures like ethyl 2-amino-3-cyano-1′-cyclohexyl-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates (Dmitriev et al., 2015).

Synthesis of Non-linear Optical Materials

This compound derivatives have shown potential in the synthesis of materials with non-linear optical (NLO) properties. The first hyperpolarizability of these compounds has been calculated, indicating their suitability as NLO materials. This application is particularly relevant in the development of new photonic and optoelectronic devices (Singh et al., 2014).

Chemosensor Applications

Derivatives of this compound have been used in developing colorimetric chemosensors. These compounds, based on hybrid hydrazo/azo dye systems, can selectively recognize metal cations like Cu2+, Zn2+, and Co2+. This property is significant in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

Pyrrole derivatives, a class to which this compound belongs, have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrrole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the pyrrole derivative.

Biochemical Pathways

Pyrrole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structure and target . The downstream effects of these interactions can vary widely and could include changes in cellular signaling, gene expression, or metabolic processes.

Result of Action

Pyrrole derivatives have been found to have various effects at the molecular and cellular level, including changes in enzyme activity, alterations in cellular signaling, and impacts on gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how it is metabolized within the body .

Análisis Bioquímico

Biochemical Properties

Pyrrole derivatives have been shown to interact with various enzymes and proteins . For instance, some pyrrole derivatives have demonstrated potent cytotoxic activity in vitro against a variety of murine and human suspended and solid tumor models

Cellular Effects

For example, they have demonstrated potent cytotoxic activity against various cancer cell lines

Molecular Mechanism

Pyrrole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrrole derivatives are known to be involved in various metabolic pathways

Propiedades

IUPAC Name |

ethyl 4-phenyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIPFRQBFFKOTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2453736.png)

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2453741.png)

![2-{[(1-Cyclopropylethyl)amino]methyl}phenol](/img/structure/B2453742.png)

![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)

![N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2453753.png)